1-(3,4-dimethylphenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
Description
This compound features a pyridazin-4(1H)-one core substituted with a 3,4-dimethylphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 3,4,5-trimethoxyphenyl group.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-13-6-7-16(10-14(13)2)27-9-8-17(28)20(25-27)23-24-22(26-32-23)15-11-18(29-3)21(31-5)19(12-15)30-4/h6-12H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSQREMIYWQWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 358.36 g/mol
- Functional Groups : Contains a pyridazine ring, oxadiazole moiety, and multiple methoxy groups.
Pharmacological Activities
Research indicates that derivatives of pyridazinones and oxadiazoles exhibit a variety of biological activities. The specific compound under discussion has shown promise in several areas:
Anticancer Activity
Pyridazinone derivatives are known for their anticancer properties. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Compounds like this one may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
- Case Study : In vitro studies have shown that certain pyridazinone derivatives exhibit cytotoxic effects on various cancer cell lines including breast and colon cancer cells. For example, a related study reported an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are supported by research on related derivatives:
- COX Inhibition : Some pyridazinone derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
- Experimental Evidence : In animal models, certain derivatives have shown significant reduction in paw edema, indicating their potential use in treating inflammatory conditions .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties:
- Broad-spectrum Activity : Similar compounds have been noted for their efficacy against a range of bacterial and fungal pathogens.
- Mechanism : The antimicrobial action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Research Findings and Data Tables
The following table summarizes key findings from various studies on the biological activities of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3-Methylphenyl)-4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1,2-Dihydrophthalazin-1-one (CAS 1207035-43-5)
- Core Structure: Phthalazinone (fused benzene-pyridazine ring) vs. pyridazinone (non-fused six-membered ring with two nitrogens).
- Substituents: The phthalazinone derivative has a 3-methylphenyl group and the same 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole substituent as the target compound.
- Molecular Properties: Formula: C₂₆H₂₂N₄O₅ Molecular Weight: 470.485 g/mol H-Bond Acceptors: 8; H-Bond Donors: 0
- Synthetic Relevance : Both compounds share the 1,2,4-oxadiazole-trimethoxyphenyl motif, suggesting similar synthetic strategies involving oxadiazole ring formation via cyclization or coupling .
1-(4-Chlorophenyl)-3-[1-(3-Chloro-5-Trifluoromethylpyridin-2-yl)-1H-Pyrazol-3-yl]-4(1H)-Pyridazinone (CAS 318498-11-2)
- Core Structure: Pyridazinone, identical to the target compound.
- Substituents : A 4-chlorophenyl group at position 1 and a pyrazole ring substituted with chloro-trifluoromethylpyridinyl at position 3.
- The trifluoromethyl group may enhance lipophilicity .
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-Trimethoxyphenyl)-2,3-Dihydro-1,3,4-Oxadiazol-3-yl]Ethanone
- Core Structure : 2,3-Dihydro-1,3,4-oxadiazole (partially saturated) vs. fully aromatic 1,2,4-oxadiazole in the target compound.
- Substituents : 3,4-Dichlorophenyl and 3,4,5-trimethoxyphenyl groups.
- Bioactivity : 1,3,4-Oxadiazoles are associated with insecticidal and anticancer activities, highlighting the pharmacophoric importance of the trimethoxyphenyl group .
Pyrazoline Derivatives (e.g., 1h–12h from )
- Core Structure: 2-Pyrazoline (five-membered dihydropyrazole) vs. pyridazinone.
- Substituents : 3,4-Dimethylphenyl and alkoxyphenyl groups.
- Synthetic Method: Hydrazine-mediated cyclization of chalcones, yielding 70–85% yields. These compounds prioritize planar aromatic systems for π-π stacking, whereas the target compound’s pyridazinone-oxadiazole combination may enhance rigidity and solubility .
Structural and Functional Analysis
Role of the 3,4,5-Trimethoxyphenyl Group
- Present in both the target compound and CAS 1207035-43-5, this group contributes to H-bond acceptor capacity (via methoxy oxygen atoms) and may enhance interactions with hydrophobic enzyme pockets.
Impact of Core Heterocycles
- Pyridazinone: Offers a balance of hydrogen-bonding (amide-like NH) and aromaticity, favoring kinase inhibition in drug design.
Comparative Physicochemical Properties
Q & A
Basic: What synthetic strategies are recommended for constructing the pyridazinone-oxadiazole scaffold?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of substituted oxadiazole and pyridazinone precursors. Key steps include:
- Oxadiazole formation : Cyclization of amidoximes with activated carboxylic acid derivatives (e.g., trichloromethyl chloroformate) under reflux in anhydrous solvents like THF .
- Pyridazinone coupling : A nucleophilic substitution or Suzuki-Miyaura reaction to attach the oxadiazole moiety to the pyridazinone core. Palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres are critical for cross-coupling efficiency .
- Optimization : Reaction temperatures (60–120°C) and solvent polarity (DMF or acetonitrile) must be controlled to minimize side products .
Basic: How should researchers validate structural integrity and purity of the compound?
Methodological Answer:
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on phenyl rings and oxadiazole-proton coupling patterns) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., [M+H]⁺ ion for C₂₄H₂₂N₄O₅) .
Advanced: What experimental approaches resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurity interference. Mitigation strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to confirm target specificity .
- Batch consistency : Re-synthesize and re-test compounds with stringent purity controls (HPLC >99%) to rule out byproduct interference .
- Structural analogs : Test derivatives (e.g., replacing trimethoxyphenyl with fluorophenyl) to isolate pharmacophore contributions .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?
Methodological Answer:
SAR studies should focus on:
- Oxadiazole modifications : Replace the 3,4,5-trimethoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance metabolic stability .
- Pyridazinone substitutions : Introduce hydrophilic groups (e.g., hydroxyl) at the 4-position to improve solubility without compromising binding affinity .
- Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-triazole to evaluate potency shifts in enzymatic assays .
Advanced: What in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
- Rodent models : Administer intravenously (5 mg/kg) and orally (20 mg/kg) to assess bioavailability. Plasma samples analyzed via LC-MS/MS for half-life (t₁/₂) and clearance rates .
- Tissue distribution : Use radiolabeled compounds (¹⁴C) to track accumulation in target organs (e.g., liver, tumors) .
- Metabolite identification : Liver microsomal assays with NADPH cofactors to detect oxidative metabolites (e.g., demethylation of trimethoxy groups) .
Advanced: How can crystallography elucidate binding modes with biological targets?
Methodological Answer:
- Co-crystallization : Soak purified protein targets (e.g., tubulin or kinases) with the compound at 10 mM concentration. Use PEG-based crystallization buffers .
- X-ray diffraction : Resolve structures at <2.0 Å resolution to identify key interactions (e.g., hydrogen bonds between oxadiazole N-atoms and catalytic lysine residues) .
- Docking validation : Compare crystallographic data with computational models (AutoDock Vina) to refine force field parameters .
Advanced: What strategies mitigate low yields in heterocyclic coupling reactions?
Methodological Answer:
- Catalyst screening : Test PdCl₂(dppf) or Buchwald-Hartwig catalysts for C–N bond formation. Optimize ligand ratios (1:2 Pd:ligand) .
- Microwave-assisted synthesis : Reduce reaction times (30 min vs. 24 h) and improve yields by 15–20% .
- Protecting groups : Temporarily protect reactive sites (e.g., trimethoxy phenyl with acetyl) to prevent undesired cross-talk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
